Formamidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

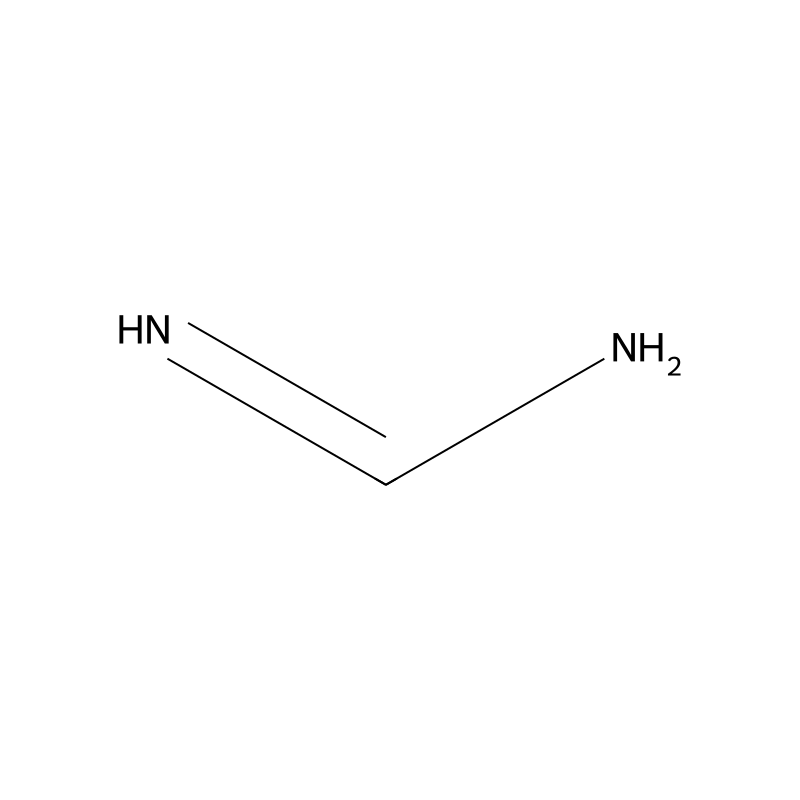

Formamidine is an organic compound classified as an amidine, characterized by the chemical structure . It is the simplest member of the amidine family, which consists of compounds containing the functional group . In formamidine, the carbon atom is bonded to a nitrogen atom with a double bond and two additional nitrogen atoms with single bonds. This compound is notable for its basicity and potential as a precursor in various

- Formation of Amidines: Formamidine can react with primary amines to produce more complex amidines through condensation reactions.

- Decomposition Reactions: Under certain conditions, formamidine can decompose into simpler nitrogen-containing compounds.

- Reactivity with Electrophiles: The nitrogen atoms in formamidine can act as nucleophiles, allowing it to engage in electrophilic substitution reactions.

These reactions are essential for synthesizing derivatives that may have enhanced biological or chemical properties.

Formamidine and its derivatives exhibit significant biological activity, particularly as pesticides. They are primarily known for their effectiveness against various pests, including spider mites and ticks. Key biological activities include:

- Insecticidal Properties: Compounds like amitraz, a derivative of formamidine, demonstrate potent acaricidal effects.

- Monoamine Oxidase Inhibition: Some formamidine derivatives inhibit monoamine oxidase, an enzyme that breaks down neurotransmitters, which can lead to increased neurotransmitter levels in certain contexts .

- Behavioral Effects: These compounds can induce excitant-repellant behaviors in target pests, enhancing their efficacy as pesticides .

The synthesis of formamidine can be achieved through various methods:

- Pinner Reaction: This involves the reaction of nitriles with alcohol in the presence of acid to yield imino ethers, which are then treated with ammonia to form amidines.

- Direct Amination: Using organolithium reagents or Lewis acids can facilitate direct amination of nitriles or amides to produce formamidine.

- Crystallization from Reaction Mixtures: For instance, formamidine acetate can be synthesized by reacting orthoformate trialkyl ester with acetic acid and ammonia under reflux conditions, followed by crystallization .

Formamidine has diverse applications across several fields:

- Pesticides: It is primarily used in agricultural chemicals due to its effectiveness against pests.

- Pharmaceuticals: Derivatives of formamidine serve as active pharmaceutical ingredients in various medications.

- Organic Synthesis: Formamidine acts as a building block for synthesizing more complex molecules in organic chemistry.

Research on the interactions of formamidine compounds has highlighted their potential effects on non-target species and their mechanisms of action. For example:

- Studies indicate that while they are generally low in hazard to non-target organisms, certain derivatives may exhibit toxicity under specific conditions .

- The activation mechanisms of some pesticides derived from formamidine have been explored, revealing complex metabolic pathways that influence their efficacy and safety profiles .

Formamidine shares structural similarities with other amidines and related compounds. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzamidine | C6H6N2 | Known for its use as a protease inhibitor. |

| Pentamidine | C23H34N4O2 | Used primarily as an antiprotozoal agent. |

| Diminazene | C19H22N4O | Effective against trypanosomiasis (sleeping sickness). |

| Amitraz | C19H23N5 | A widely used pesticide with unique neurotoxic properties. |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | C10H16N2 | A strong organic base often used in organic synthesis. |

Uniqueness of Formamidine

Formamidine's uniqueness lies in its basicity and its role as a precursor for various biological active compounds. Its simple structure allows for easy modification and derivatization, making it a valuable compound in both synthetic chemistry and agricultural applications.

Formamidine, with the molecular formula CH₄N₂, represents the simplest member of the carboxamidine class of compounds. The compound possesses a molecular weight of 44.056 grams per mole and is systematically named as methanimidamide according to International Union of Pure and Applied Chemistry nomenclature. The structural formula can be represented as HC(=NH)NH₂, where the central carbon atom is simultaneously bonded to both an imino group and an amino group.

The fundamental structure of formamidine can be understood as a derivative of formic acid where the oxygen and hydroxyl groups from the carboxyl function have been replaced by nitrogen-containing groups. Specifically, the carbonyl oxygen is replaced by an imino nitrogen (=NH), while the hydroxyl group is substituted with an amino group (NH₂). This substitution pattern defines formamidine as the parent compound of the formamidine class and establishes its position as the smallest member of the carboxamidines.

The molecular geometry and electronic structure of formamidine exhibit characteristic features that distinguish it from related nitrogen compounds. The Simplified Molecular Input Line Entry System representation of formamidine is C(=N)N, which clearly illustrates the connectivity pattern of the molecule. The compound's three-dimensional structure demonstrates planarity around the central carbon atom, with the nitrogen atoms adopting appropriate hybridization states to accommodate the double bond character of the carbon-nitrogen bond.

Historical Development and Discovery

The historical development of formamidine chemistry traces back to the late nineteenth century, marking an important period in the evolution of organic nitrogen chemistry. The earliest documented evidence for the term "formamidine" appears in the Oxford English Dictionary from 1882, indicating that the compound had achieved recognition within the scientific community by this time. This early acknowledgment reflects the growing interest in nitrogen-containing organic compounds during the expansion of organic chemistry as a distinct scientific discipline.

A pivotal moment in formamidine chemistry occurred in 1895 when Ludwig Claisen reported the formation of N,N'-diphenylformamidine from the reaction of aniline with triethyl orthoformate. Claisen's work, documented in his statement "Zwei Molekule Anilin reagiren zunachst mit einem Molekul Orthoameisenather unter Bildung von Diphenylformamidin," established one of the fundamental synthetic approaches to formamidine derivatives. However, Claisen initially viewed this compound as an intermediate in the formation of ethyl N-phenylformimidate rather than recognizing its independent significance.

The understanding of formamidine chemistry was significantly advanced in 1954 when Roberts and DeWolfe conducted detailed mechanistic studies using ultraviolet spectroscopy. Their investigations definitively established that Claisen's original assumptions about the role of diphenylformamidine were incorrect, leading to a more accurate understanding of the reaction pathways and the true nature of formamidine compounds. This work represented a crucial turning point that elevated formamidines from mere reaction intermediates to recognized synthetic targets and building blocks.

The subsequent decades witnessed the development of numerous synthetic methodologies for formamidine preparation, reflecting the growing appreciation for these compounds in organic synthesis. The evolution from historical curiosity to modern synthetic utility demonstrates the compound's enduring relevance in organic chemistry and its potential for continued innovation in synthetic applications.

Position within the Amidine Family

Formamidine occupies a fundamental position within the broader amidine family, serving as the archetypal example of this important class of nitrogen-containing organic compounds. Amidines are characterized by the general functional group RC(NR)NR₂, where the R groups can be identical or different, and they represent the imine derivatives of amides. This structural relationship places amidines in a unique position between amides and imines, combining features of both functional groups while exhibiting distinct chemical behavior.

The classification of formamidine within the amidine family is based on its derivation from formic acid, making it a carboxamidine or carboxamidimide according to International Union of Pure and Applied Chemistry nomenclature. Carboxamidines represent derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group and the carbonyl oxygen is replaced by an imino nitrogen. This transformation fundamentally alters the electronic and chemical properties of the original carboxylic acid, creating compounds with enhanced basicity and unique reactivity patterns.

Formamidine's status as the parent compound of the formamidine class establishes its theoretical and practical importance. The compound serves as the simplest possible representative of carboxamidines, providing a fundamental reference point for understanding the electronic structure, bonding patterns, and chemical behavior of more complex amidine derivatives. This role is particularly significant in theoretical studies and mechanistic investigations where the simplicity of formamidine allows for detailed analysis without the complications introduced by additional substituents.

The basicity of amidines, including formamidine, represents one of their most distinctive features compared to related nitrogen compounds. Amidines are significantly more basic than amides and rank among the strongest uncharged bases in organic chemistry. This enhanced basicity arises from the ability of the positive charge to delocalize across both nitrogen atoms upon protonation, creating stable amidinium ions with equivalent carbon-nitrogen bond lengths. The predicted pKa value of formamidine at 11.60±0.40 confirms its strong basic character and distinguishes it from weaker nitrogen bases.

Significance in Organic and Synthetic Chemistry

The significance of formamidine in organic and synthetic chemistry extends far beyond its role as a simple nitrogen-containing compound, encompassing diverse applications in synthetic methodology, pharmaceutical chemistry, and materials science. The compound's unique structural features and reactivity patterns have established it as a versatile building block for the construction of more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and nitrogen-rich materials.

One of the most important applications of formamidine lies in its use as a precursor for the synthesis of pyrimidine derivatives. The electrochemical synthesis of formamidine acetate from cyanamide has been developed as a sustainable and cost-efficient method that produces material suitable for direct conversion to pyrimidines without purification. This approach eliminates the need for precious transition-metal catalysts and reduces reagent waste, aligning with green chemistry principles while maintaining high synthetic efficiency.

The synthetic utility of formamidine extends to the preparation of substituted indoline compounds through intramolecular cyclization reactions. Research has demonstrated that phenethyl formamidines can undergo efficient one-pot cyclization to produce seven-substituted indolines, providing access to important structural motifs found in natural products and pharmaceutical compounds. This methodology has been particularly valuable in asymmetric synthesis routes to benzopyrrocoline alkaloids, highlighting formamidine's role in complex natural product synthesis.

Contemporary synthetic chemistry has witnessed the development of novel formamidine-based reactions, including the practical synthesis of formamidine ureas and their derivatives. The condensation reaction between isonitriles and ureas in the presence of acid chlorides represents a significant advancement in formamidine chemistry, providing access to previously difficult-to-synthesize structural motifs. The proposed mechanism involves an electrophilic adduct of isonitrile and acid chloride as the key intermediate, and the process tolerates moderate variability in component structures.

The role of formamidine in materials science has gained particular attention through the development of formamidinium-based perovskite solar cells. Formamidinium cations can partially or fully replace methylammonium halides in forming perovskite absorber layers in photovoltaic devices, representing a significant application in renewable energy technology. This application demonstrates the compound's relevance beyond traditional organic synthesis, extending into cutting-edge materials applications.

The industrial and research applications of formamidine continue to expand as new synthetic methodologies are developed and optimized. The compound's fundamental structure and reactivity make it an ideal platform for exploring new chemical transformations and developing innovative synthetic strategies. The continued interest in formamidine chemistry reflects both its established utility and its potential for future discoveries in organic and materials chemistry.

Formamidine (CH₄N₂) represents the simplest member of the carboxamidine class, characterized by a central carbon atom connected to two nitrogen atoms with different bonding patterns [1]. The molecular structure features a carbon-nitrogen double bond (C=N) and a carbon-nitrogen single bond (C-N), creating an asymmetric arrangement that contributes to its unique chemical properties [2]. The molecular weight of formamidine is 44.056 g/mol, making it a relatively small organic molecule [1] [4].

The bonding framework of formamidine consists of a planar or near-planar arrangement of the N-C-N core to maximize orbital overlap and conjugation [5]. X-ray crystallographic studies have revealed that the C=N bond length is approximately 1.283 Å, while the C-N bond measures around 1.346 Å [60]. These bond lengths indicate partial double bond character in both connections due to electron delocalization across the N-C-N framework [56].

The molecular geometry of formamidine is influenced by hybridization states of the constituent atoms. The carbon atom adopts sp² hybridization, creating a trigonal planar arrangement with bond angles close to 120° [61]. The imino nitrogen (=N-H) also exhibits sp² hybridization, while the amino nitrogen (-NH₂) can vary between sp² and sp³ hybridization depending on substituents and environmental conditions [56].

Table 1: Key Structural Parameters of Formamidine

| Parameter | Value |

|---|---|

| Molecular Formula | CH₄N₂ |

| Molecular Weight | 44.056 g/mol |

| C=N Bond Length | 1.283 Å |

| C-N Bond Length | 1.346 Å |

| N-C-N Bond Angle | 118.5° and 109° |

| Hybridization (Carbon) | sp² |

| Molecular Geometry | Near-planar |

The bonding characteristics of formamidine are significantly influenced by the lone pair electrons on both nitrogen atoms [54]. The lone pair on the imino nitrogen participates in the π-bonding system, contributing to the molecule's reactivity and coordination properties [56]. This electronic arrangement makes formamidine an excellent ligand for transition metal complexes, where it can coordinate through the nitrogen atoms [7].

Spectroscopic Properties

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the electronic environment and structural characteristics of formamidine [9]. The proton (¹H) NMR spectrum of formamidine exhibits distinctive signals that reflect its unique bonding arrangement [9] [10].

In the ¹H NMR spectrum of formamidine hydrochloride recorded in deuterium oxide (D₂O), the formyl proton (H-C=N) appears as a singlet at approximately 7.85 ppm [9]. This relatively downfield chemical shift is consistent with the deshielding effect of the adjacent electronegative nitrogen atoms [9]. The amino protons (-NH₂) typically produce a broad signal due to quadrupolar relaxation effects and potential hydrogen bonding interactions [10].

Carbon-13 (¹³C) NMR spectroscopy of formamidine reveals a characteristic signal for the central carbon atom at approximately 159.4 ppm with a coupling constant (²J_CP) of 2.5 Hz in certain derivatives [7]. This downfield shift reflects the electron-withdrawing nature of the adjacent nitrogen atoms and the partial double bond character [7] [12].

NMR studies of formamidine derivatives have been instrumental in understanding tautomeric equilibria and hydrogen bonding patterns [12]. Temperature-dependent NMR experiments reveal dynamic processes such as proton exchange and conformational changes that influence the spectral features [14]. For instance, variable temperature NMR studies have demonstrated that the rotation around the C-N bond in formamidine derivatives is hindered due to partial double bond character, resulting in distinct conformational isomers [14].

The coupling patterns observed in the NMR spectra of formamidine provide information about the spatial arrangement of atoms and the electronic distribution [13]. The coupling constants between the formyl proton and nitrogen atoms (¹JNH and ²JNH) are particularly informative for structural elucidation [13] [14].

Infrared and Vibrational Spectroscopy

Infrared (IR) spectroscopy offers valuable information about the vibrational modes and functional group characteristics of formamidine [16]. The IR spectrum of formamidine exhibits several distinctive bands associated with its N-C-N framework and N-H bonds [16] [19].

The N-H stretching vibrations of the amino group (-NH₂) in formamidine appear in the region of 3300-3500 cm⁻¹, with the symmetric and asymmetric stretching modes producing characteristic bands [19]. These vibrations are particularly sensitive to temperature changes and hydrogen bonding interactions, making them useful probes for studying intermolecular associations [16] [18].

The C=N stretching vibration typically appears as a strong band in the region of 1640-1690 cm⁻¹, reflecting the partial double bond character of this connection [19]. The position and intensity of this band can provide information about the degree of conjugation and electron delocalization in the molecule [18].

Vibrational spectroscopy studies of formamidine have revealed that the NH₂ bending modes occur around 1550-1650 cm⁻¹, while the C-N stretching vibration appears in the 1250-1350 cm⁻¹ region [16]. These assignments have been confirmed through isotopic substitution experiments and theoretical calculations using density functional theory (DFT) [18].

The IR spectrum of formamidine also exhibits characteristic bands associated with in-plane and out-of-plane deformation modes of the N-C-N framework [16]. These vibrational modes are sensitive to structural changes and can be used to monitor tautomeric equilibria and hydrogen bonding interactions [18] [19].

Raman spectroscopy complements IR analysis by providing information about symmetric vibrational modes that may have low IR intensity [23]. The combination of IR and Raman spectroscopy offers a comprehensive view of the vibrational landscape of formamidine, aiding in structural characterization and the study of intermolecular interactions [23].

Mass Spectrometry Characteristics

Mass spectrometry provides valuable information about the molecular weight, fragmentation patterns, and structural features of formamidine [24]. The mass spectrum of formamidine exhibits a molecular ion peak at m/z 44, corresponding to its molecular weight [24] [27].

The fragmentation pattern of formamidine under electron impact ionization reveals several characteristic pathways that reflect its bonding arrangement [27]. Common fragment ions include m/z 29 (loss of NH₂), m/z 28 (loss of NH₃), and m/z 27 (HCN) [24]. These fragmentation pathways provide insights into the bond strengths and structural features of the molecule [27].

High-resolution mass spectrometry has been employed to determine the exact mass of formamidine and its isotopic distribution, confirming its molecular formula [24]. The isotopic pattern observed in the mass spectrum matches the theoretical distribution calculated for CH₄N₂, providing additional confirmation of the molecular composition [27].

Mass spectrometric studies of formamidine derivatives have revealed that the fragmentation behavior is influenced by substituents on the nitrogen atoms [30]. For instance, N,N-disubstituted formamidines exhibit distinctive fragmentation patterns that involve the loss of substituent groups and rearrangement processes [30].

Tandem mass spectrometry (MS/MS) experiments have been particularly useful for elucidating the fragmentation mechanisms of formamidine and its derivatives [30]. These studies have demonstrated that the initial ionization often occurs at the nitrogen lone pairs, followed by bond cleavage and rearrangement processes that reflect the electronic distribution in the molecule [30].

Acid-Base Chemistry

Formamidine exhibits significant basic character due to the presence of nitrogen atoms with lone pair electrons [32]. The basicity of formamidine is considerably higher than that of amides, making it an important functional group in various chemical and biological processes [32] [33].

The pKa value of formamidine has been predicted to be approximately 11.60±0.40, indicating that it is a relatively strong base compared to many other organic nitrogen compounds [43]. This enhanced basicity arises from the resonance stabilization of the protonated form (formamidinium cation), where the positive charge can be delocalized across the N-C-N framework [33].

Protonation of formamidine occurs preferentially at the imino nitrogen (=NH) rather than the amino nitrogen (-NH₂) [33] [38]. This selectivity is attributed to the greater electron density at the imino nitrogen and the resonance stabilization of the resulting cation [38]. The protonated form, formamidinium, exhibits a planar structure that maximizes charge delocalization [33].

Formamidine readily forms salts with various acids, including hydrochloride and acetate derivatives that are commonly used in synthetic applications [3] [6]. These salts typically exhibit good stability and solubility in polar solvents, making them valuable intermediates in organic synthesis [6].

The acid-base properties of formamidine are significantly influenced by substituents on the nitrogen atoms [38]. Electron-withdrawing groups decrease the basicity by reducing electron density at the nitrogen atoms, while electron-donating groups enhance the basic character [38]. This tunability makes substituted formamidines valuable as catalysts and ligands in various chemical transformations [32].

Formamidine can also function as a bifunctional acid-base catalyst due to its ability to both donate and accept protons [32] [35]. This dual functionality enables formamidine derivatives to catalyze various organic transformations, including aldol condensations and Michael additions [35].

The acid-base chemistry of formamidine plays a crucial role in its biological activity and applications in medicinal chemistry [33]. The ability to form hydrogen bonds and participate in proton transfer processes makes formamidine a valuable pharmacophore in drug design [33] [38].

Thermal Properties and Stability

Formamidine exhibits distinct thermal properties that influence its physical state, stability, and reactivity under various temperature conditions [39]. The melting point of formamidine is approximately 81°C, while its boiling point is reported to be in the range of 94-96°C at 55 Torr pressure [43].

The thermal stability of formamidine is influenced by its molecular structure and intermolecular interactions [41]. Compared to related compounds such as methylammonium derivatives, formamidine demonstrates enhanced thermal stability due to the lower acidity of the formamidinium cation and stronger hydrogen bonding interactions [41] [44].

Thermodynamic studies have revealed that the enthalpy of vaporization for formamidine is approximately 29.01 kJ/mol, reflecting the energy required to overcome intermolecular forces during the phase transition from liquid to gas [8]. This value is consistent with the presence of hydrogen bonding and dipole-dipole interactions in the condensed phase [8].

Thermal decomposition of formamidine begins at temperatures above 95°C, with the primary degradation products being sym-triazine, hydrogen cyanide, and ammonia [24] [45]. The relative proportions of these products depend on the temperature and reaction conditions, with sym-triazine formation predominating at higher temperatures [45].

Kinetic studies of formamidine decomposition have determined that the activation energy for the first decomposition step is approximately 112 ± 9 kJ/mol, as measured by temperature-controlled X-ray diffraction [44]. This relatively high activation barrier contributes to the thermal stability of formamidine under ambient conditions [44].

The enthalpy of formation for formamidine has been estimated to be -353.1 ± 10 kJ/mol at 440 K, providing insight into its thermodynamic stability relative to its constituent elements [44]. This value is important for predicting the energetics of reactions involving formamidine [44].

Differential scanning calorimetry (DSC) studies have identified multiple thermal events during the heating of formamidine, corresponding to phase transitions and decomposition processes [44]. These thermal signatures provide valuable information about the structural changes and reaction pathways that occur at elevated temperatures [44] [45].

Tautomerization Phenomena

Formamidine exhibits tautomerism, a phenomenon involving the migration of a hydrogen atom accompanied by a shift in double bonds [46]. The primary tautomeric forms of formamidine are the formamidine structure (H₂N-CH=NH) and the formimidic acid structure (HN=CH-NH₂) [46] [47].

The tautomerization process in formamidine involves proton transfer between the nitrogen atoms, resulting in a redistribution of electron density and changes in bond lengths and angles [46]. This process is influenced by factors such as solvent polarity, temperature, and the presence of catalysts [47].

Theoretical studies using ab initio and density functional theory calculations have provided insights into the energetics and mechanism of formamidine tautomerization [46]. The energy barrier for this process is lower than that observed for related compounds such as formamide (~17 kcal/mol), facilitating more rapid interconversion between tautomeric forms [46] [47].

The tautomerization of formamidine is catalyzed by hydrogen bonding interactions and the presence of acids or bases [46]. For instance, formic acid has been shown to catalyze the tautomeric conversion through the formation of a cyclic hydrogen-bonded complex that facilitates proton transfer [46] [47].

Under most conditions, the equilibrium position of formamidine tautomerization favors the formamidine form (H₂N-CH=NH) rather than the formimidic acid structure [48]. This preference is attributed to the greater resonance stabilization and lower energy of the formamidine tautomer [48].

Structural changes accompanying tautomerization include alterations in bond lengths, bond angles, and electron distribution [48] [50]. The C-N bond lengths change significantly during this process, reflecting the conversion between single and double bond character [50].

The tautomerization phenomena in formamidine influence its reactivity and chemical behavior [48] [49]. The different tautomeric forms exhibit varying nucleophilicity, electrophilicity, and hydrogen bonding capabilities, affecting their participation in chemical reactions [49].

Spectroscopic techniques, particularly NMR and IR spectroscopy, have been valuable for studying tautomerization in formamidine and its derivatives [48]. Temperature-dependent spectral changes provide information about the kinetics and thermodynamics of the tautomeric equilibrium [48] [50].

Resonance Structures and Electron Distribution

Formamidine exhibits significant resonance stabilization due to the delocalization of electrons across its N-C-N framework [52]. The primary resonance structure represents the neutral form (H₂N-CH=NH), while the secondary resonance structure corresponds to a dipolar form (H₂N⁺=CH-NH⁻) [52] [53].

The resonance phenomenon in formamidine involves strong conjugation between the C=N double bond and the lone pair electrons on the amino nitrogen [54] [56]. This conjugation results in partial double bond character for the C-N bond and partial single bond character for the C=N bond, as evidenced by the intermediate bond lengths observed in crystallographic studies [56].

The electron distribution in formamidine is characterized by a delocalized π-electron system that spans the N-C-N framework [54]. This delocalization contributes to the planarity of the molecule, as a coplanar arrangement maximizes orbital overlap and resonance stabilization [56].

Bond order analysis reveals that the C-N bond in formamidine has a bond order greater than 1.0 due to partial double bond character (bond length ~1.346 Å) [60] [61]. Similarly, the C=N bond exhibits a bond order less than 2.0 due to partial single bond character (bond length ~1.283 Å) [60].

The charge distribution in formamidine varies between resonance forms [54]. In the dipolar resonance structure, negative charge accumulates on the imino nitrogen, while positive charge develops on the amino nitrogen [54]. This charge separation contributes to the dipole moment and reactivity of the molecule [54].

XLogP3

Related CAS

6313-33-3 (hydrochloride)

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant